molecular formula C10H11Cl2NO2 B1363774 3-chloro-N-(5-chloro-2-methoxyphenyl)propanamide CAS No. 346726-62-3

3-chloro-N-(5-chloro-2-methoxyphenyl)propanamide

Cat. No.: B1363774
CAS No.: 346726-62-3
M. Wt: 248.1 g/mol
InChI Key: DXHGFUVWTWXSFB-UHFFFAOYSA-N
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Description

3-chloro-N-(5-chloro-2-methoxyphenyl)propanamide is a chemical compound with the molecular formula C10H12ClNO2 It is a halogenated derivative of a secondary amide bearing an aromatic substituent

Preparation Methods

The synthesis of 3-chloro-N-(5-chloro-2-methoxyphenyl)propanamide typically involves the reaction of 3-chloropropanoyl chloride with 5-chloro-2-methoxyaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at a controlled temperature to ensure the desired product is obtained with high purity .

Chemical Reactions Analysis

3-chloro-N-(5-chloro-2-methoxyphenyl)propanamide undergoes various chemical reactions, including:

Scientific Research Applications

3-chloro-N-(5-chloro-2-methoxyphenyl)propanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-chloro-N-(5-chloro-2-methoxyphenyl)propanamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed that the compound can interfere with cellular processes, leading to its observed biological activities .

Comparison with Similar Compounds

3-chloro-N-(5-chloro-2-methoxyphenyl)propanamide can be compared with other similar compounds, such as:

  • 3-chloro-N-(4-methoxyphenyl)propanamide
  • N-(5-chloro-2-methoxyphenyl)-3-(4-methoxyphenyl)propanamide
  • 3-chloro-N-(2-methoxyphenyl)propanamide

These compounds share similar structural features but differ in the position and nature of substituents on the aromatic ring. The unique combination of substituents in this compound contributes to its distinct chemical and biological properties .

Properties

IUPAC Name

3-chloro-N-(5-chloro-2-methoxyphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NO2/c1-15-9-3-2-7(12)6-8(9)13-10(14)4-5-11/h2-3,6H,4-5H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXHGFUVWTWXSFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20364893
Record name 3-chloro-N-(5-chloro-2-methoxyphenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20364893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

346726-62-3
Record name 3-chloro-N-(5-chloro-2-methoxyphenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20364893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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